

Comparative Guide to the Synergistic Effects of Metallo- β -Lactamase Inhibitors with Carbapenems

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Compound of Interest

Compound Name: *Metallo- β -lactamase-IN-13*

Cat. No.: *B15137720*

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Disclaimer: The specific inhibitor "Metallo- β -lactamase-IN-13" is not found in publicly available scientific literature. Therefore, this guide utilizes Taniborbactam (VNRX-5133) as a representative, clinically relevant, broad-spectrum inhibitor of both serine- and metallo- β -lactamases (MBLs) to illustrate the synergistic effects with carbapenems. Data presented here is a compilation from published research on taniborbactam.

Introduction

The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo- β -lactamases (MBLs), poses a significant threat to global health. MBLs are enzymes that can hydrolyze and inactivate a broad range of β -lactam antibiotics, including the carbapenems, which are often considered last-resort treatments. The development of MBL inhibitors that can be co-administered with carbapenems to restore their efficacy is a critical area of research. This guide provides a comparative overview of the synergistic effects of a representative MBL inhibitor, taniborbactam, with various carbapenems against MBL-producing bacteria.

Taniborbactam is a cyclic boronate-based β -lactamase inhibitor with a broad spectrum of activity that includes both serine- β -lactamases (such as KPC and OXA-48-like) and metallo- β -lactamases (including NDM and VIM types).^{[1][2][3]} Its mechanism of action involves binding to the active site of these enzymes, thereby preventing the hydrolysis of β -lactam antibiotics.

Data Presentation: Synergistic Activity of Taniborbactam

The following tables summarize the in vitro synergistic activity of taniborbactam in combination with meropenem and cefepime against various MBL-producing Enterobacterales. Cefepime, a fourth-generation cephalosporin, is included here as a partner β -lactam for taniborbactam to demonstrate its potentiation effect, which is analogous to its effect with carbapenems. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. A significant reduction in the MIC of the carbapenem in the presence of the inhibitor indicates synergy.

Table 1: In Vitro Activity of Meropenem in Combination with Taniborbactam against MBL-producing Enterobacterales

Bacterial Species (MBL type)	Meropenem MIC ($\mu\text{g/mL}$)	Meropenem + Taniborbactam (4 $\mu\text{g/mL}$) MIC ($\mu\text{g/mL}$)	Fold Reduction in MIC
E. coli (NDM-5)	>128	2	>64
K. pneumoniae (NDM-1)	64	1	64
K. pneumoniae (VIM-1)	32	0.5	64
E. cloacae (NDM-1)	128	4	32

Data compiled from publicly available research on taniborbactam. Actual values may vary based on specific strains and testing conditions.

Table 2: In Vitro Activity of Cefepime in Combination with Taniborbactam against MBL-producing Enterobacterales

Bacterial Species (MBL type)	Cefepime MIC (µg/mL)	Cefepime + Taniborbactam (4 µg/mL) MIC (µg/mL)	Fold Reduction in MIC
E. coli (NDM-5)	>256	8	>32
K. pneumoniae (NDM-1)	256	4	64
K. pneumoniae (VIM-1)	128	2	64
E. cloacae (NDM-1)	>256	16	>16

Data compiled from publicly available research on taniborbactam.[\[1\]](#)[\[4\]](#)[\[5\]](#) Actual values may vary based on specific strains and testing conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of synergistic effects are provided below.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Protocol:

- **Preparation of Antimicrobials:** Stock solutions of the carbapenem and the MBL inhibitor are prepared and serially diluted in a 96-well microtiter plate. The carbapenem is typically diluted along the y-axis, and the MBL inhibitor along the x-axis.
- **Inoculum Preparation:** A bacterial suspension is prepared from an overnight culture and adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.

- Incubation: The microtiter plate is inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.
- Reading Results: The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.
- FIC Index Calculation: The FIC index is calculated as follows:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
 - $\Sigma\text{FIC} = \text{FIC of Drug A} + \text{FIC of Drug B}$
- Interpretation:
 - Synergy: $\Sigma\text{FIC} \leq 0.5$
 - Additive/Indifference: $0.5 < \Sigma\text{FIC} \leq 4$
 - Antagonism: $\Sigma\text{FIC} > 4$

Time-Kill Assay

The time-kill assay provides a dynamic picture of the antimicrobial effect of a drug combination over time.

Objective: To assess the rate and extent of bacterial killing by a combination of antimicrobial agents.

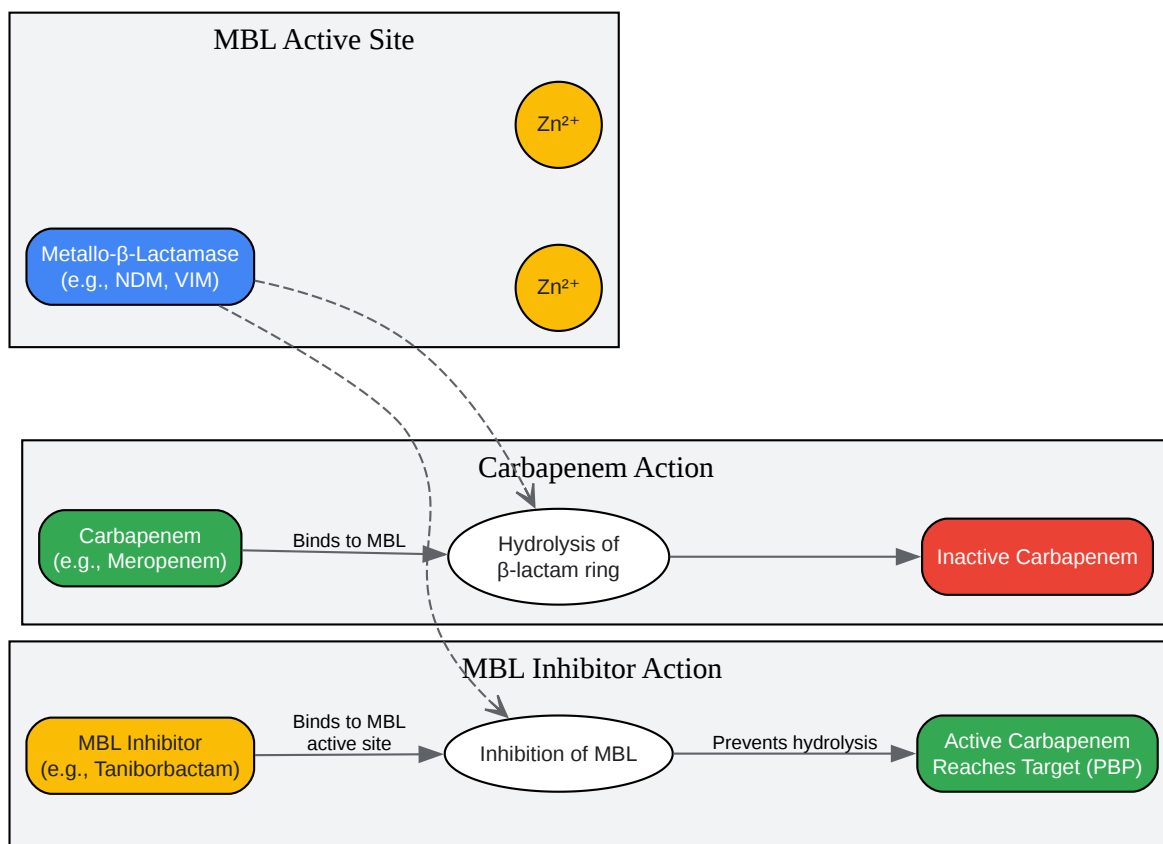
Protocol:

- Preparation of Cultures: A starting bacterial inoculum of approximately 5×10^5 to 1×10^6 CFU/mL is prepared in a suitable broth medium.
- Drug Exposure: The bacterial culture is exposed to the carbapenem alone, the MBL inhibitor alone, and the combination of both at specific concentrations (e.g., at their respective MICs or multiples of the MIC). A growth control without any antimicrobial agent is also included.

- Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, and 24 hours).
- Viable Cell Counting: The withdrawn samples are serially diluted and plated on agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The results are plotted as log₁₀ CFU/mL versus time.
- Interpretation:
 - Synergy: $A \geq 2\text{-log}_{10}$ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
 - Indifference: $A < 2\text{-log}_{10}$ change in CFU/mL by the combination compared with the most active single agent.
 - Antagonism: $A \geq 2\text{-log}_{10}$ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizations

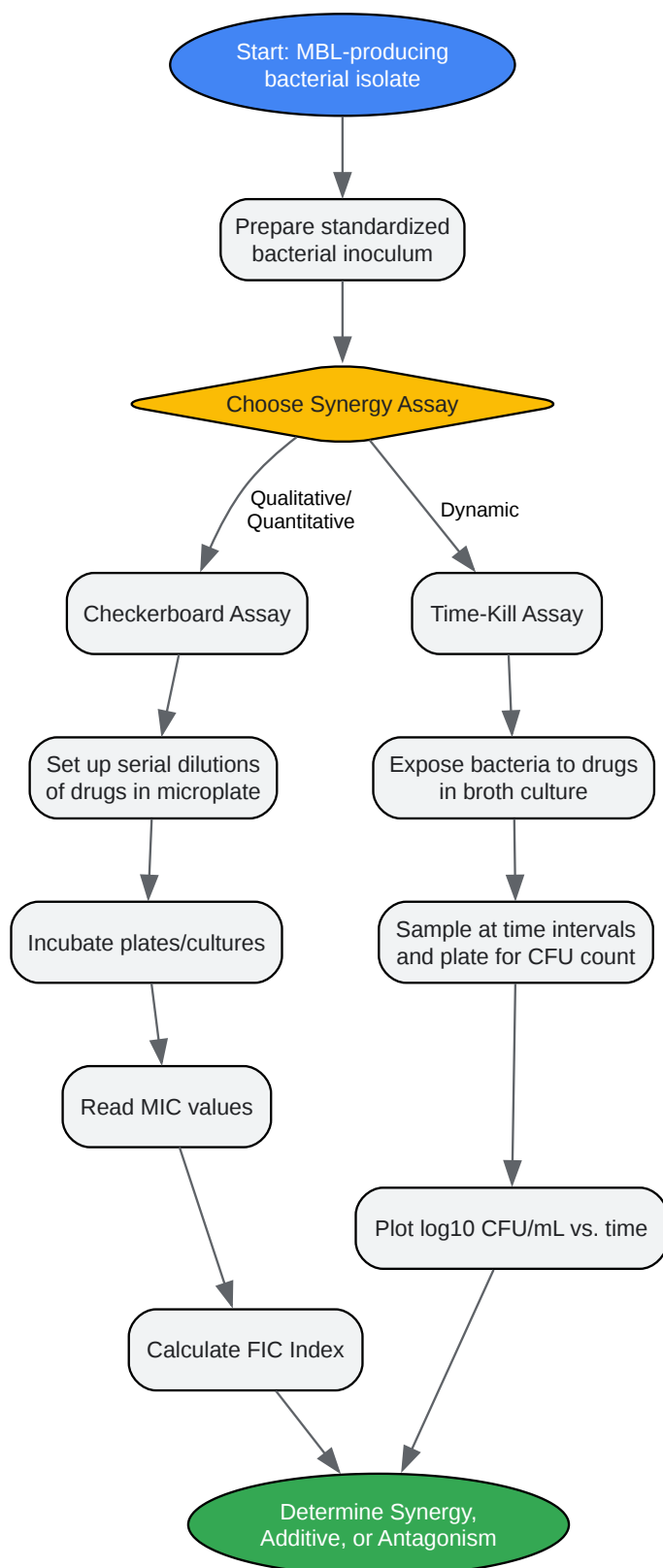
Mechanism of Metallo- β -Lactamase Inhibition



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Caption: Mechanism of MBL inhibition and carbapenem protection.

Experimental Workflow for Synergy Testing



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Caption: Workflow for in vitro synergy testing experiments.

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